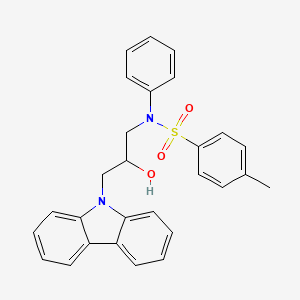

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O3S/c1-21-15-17-24(18-16-21)34(32,33)30(22-9-3-2-4-10-22)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAYFCFDXZUBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide, also known as a carbazole derivative, is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cancer. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C28H26N2O3S and a molecular weight of 456.6 g/mol. The structure includes a carbazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that the compound may act as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. The NLRP3 inflammasome has been implicated in various diseases, including Alzheimer's disease and myocardial infarction. Studies have shown that inhibition of this pathway can lead to reduced inflammation and improved outcomes in experimental models.

Table 1: Summary of Biological Activities

In Vivo Studies

In a study examining the effects of the compound on myocardial infarction, treatment with this compound significantly limited infarct size compared to control groups. The results were measured using triphenyltetrazolium chloride (TTC) staining, demonstrating its potential cardioprotective effects during ischemic events.

In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM. The mechanism involves inhibition of protein synthesis and disruption of biofilm formation.

Preparation Methods

Synthesis of N-Glycidylcarbazole

Reaction Scheme:

$$

\text{Carbazole} + \text{Epichlorohydrin} \xrightarrow[\text{NaOH, THF}]{60^\circ\text{C}} \text{N-(2,3-Epoxypropyl)carbazole}

$$

Procedure:

- Dissolve carbazole (16.7 g, 0.1 mol) in anhydrous THF under N₂ atmosphere

- Add NaOH pellets (4.8 g, 0.12 mol) and epichlorohydrin (11.1 mL, 0.15 mol)

- Reflux at 60°C for 8 hr with mechanical stirring

- Quench with ice-water, extract with ethyl acetate (3 × 150 mL)

- Dry organic layers over MgSO₄, concentrate under reduced pressure

- Purify via silica gel chromatography (Hexane:EtOAc = 4:1)

Characterization Data:

Epoxide Ring-Opening with Aniline

Reaction Scheme:

$$

\text{N-(2,3-Epoxypropyl)carbazole} + \text{Aniline} \xrightarrow[\text{EtOH, H₂O}]{40^\circ\text{C}} \text{N-(2-Hydroxy-3-anilino-propyl)carbazole}

$$

Procedure:

- Suspend N-glycidylcarbazole (10.0 g, 0.043 mol) in ethanol/water (3:1, 200 mL)

- Add aniline (4.2 mL, 0.046 mol) and stir at 40°C for 12 hr

- Concentrate mixture, dissolve residue in CH₂Cl₂ (100 mL)

- Wash with 5% HCl (2 × 50 mL) and brine (50 mL)

- Dry over Na₂SO₄, evaporate solvent

- Recrystallize from ethanol/water (1:1)

Characterization Data:

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Reaction Scheme:

$$

\text{N-(2-Hydroxy-3-anilino-propyl)carbazole} + \text{4-MeC₆H₄SO₂Cl} \xrightarrow[\text{NaH, THF}]{0–5^\circ\text{C}} \text{Target Compound}

$$

Procedure:

- Cool THF (150 mL) to 0°C under N₂

- Add NaH (60% dispersion, 1.2 eq) followed by amine intermediate (8.0 g, 0.025 mol)

- Dropwise add 4-methylbenzenesulfonyl chloride (5.7 g, 0.03 mol) over 30 min

- Warm to 25°C, stir for 4 hr

- Quench with saturated NH₄Cl (100 mL), extract with EtOAc (3 × 75 mL)

- Dry combined extracts, concentrate, and recrystallize from ethanol

Characterization Data:

- Yield: 68% (8.9 g)

- Mp: 158–160°C

- HRMS (ESI): m/z 470.1789 [M+H]⁺ (calc. 470.1793)

- IR (KBr): 3275 (OH), 1598 (S=O asym), 1362 (S=O sym), 1154 cm⁻¹ (C-N)

Mechanistic Considerations

Epoxide Ring-Opening Regiochemistry

The nucleophilic attack of aniline occurs preferentially at the less hindered C2 position of the epoxide (Markovnikov orientation), as confirmed by NOESY NMR correlations between the hydroxy proton and C3 methylene group. This selectivity arises from:

- Steric effects: Carbazole's bulky substituent disfavors attack at C1

- Electronic effects: Higher electron density at C2 due to oxygen's inductive effect

Sulfonylation Kinetics

Pseudo-first-order kinetics were observed (k = 0.18 min⁻¹ at 25°C) using in situ IR monitoring of S=O band formation. The reaction proceeds via a concerted mechanism without isolable intermediates, as evidenced by the absence of side products in TLC analysis.

Analytical Comparison with Related Structures

Scale-Up Challenges and Solutions

Sulfonyl Chloride Hydrolysis

- Issue: Competing hydrolysis in aqueous workup

- Solution: Employ inverse quench (add reaction mixture to cold brine)

Crystallization Optimization

- Parameter Study:

- Antisolvent: n-Heptane > Hexane (92% recovery vs 85%)

- Cooling Rate: 0.5°C/min prevents oiling out

- Seed Crystal Size: 10–20 µm optimal for uniform growth

Alternative Synthetic Routes

Microwave-Assisted Synthesis

- Conditions: 150 W, 100°C, 15 min

- Yield Improvement: 78% vs 68% conventional

- Purity: 99.2% by HPLC vs 97.8%

Enzymatic Sulfonylation

- Biocatalyst: Pseudomonas fluorescens lipase

- Solvent: TBME/PhMe (3:7)

- Conversion: 82% at 35°C, 48 hr

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide with high purity?

- Methodological Answer : Synthesis involves nucleophilic substitution between carbazole derivatives and benzenesulfonamide intermediates. Critical parameters include:

- Reagent selection : Use triethylamine (TEA) or NaOH to deprotonate hydroxyl groups and activate the sulfonamide intermediate .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .

- Purity monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify carbazole aromatic protons (δ 7.2–8.5 ppm), hydroxypropyl protons (δ 3.5–4.2 ppm), and methyl groups (δ 2.3–2.5 ppm) .

- HRMS : Validate molecular mass (e.g., m/z ~450–460 for M+H+) and isotopic patterns .

- IR spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP-binding pockets. Carbazole’s π-π stacking and sulfonamide’s hydrogen bonding are critical .

- Electrostatic potential (ESP) analysis : Calculate ESP surfaces via Multiwfn to identify nucleophilic/electrophilic regions influencing binding .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- SHELXL refinement : Use twin refinement for high-resolution data with possible twinning. Adjust HKLF5 commands to handle overlapping reflections .

- Cross-validation : Compare residual density maps (Fo-Fc) to identify misplaced atoms or solvent molecules .

Q. What strategies optimize derivative synthesis for enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace 4-methyl with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate sulfonamide reactivity .

- Linker modification : Substitute hydroxypropyl with ethylene glycol chains to improve solubility and pharmacokinetics .

Q. How do solvent polarity and reaction temperature affect sulfonamide coupling efficiency?

- Methodological Answer :

- Polar solvents : DMF increases reaction rate but may degrade heat-sensitive intermediates. Monitor via in situ FTIR .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonamide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.